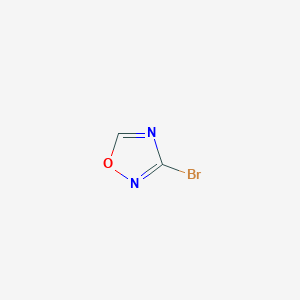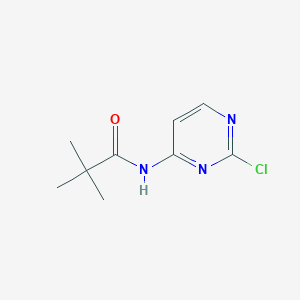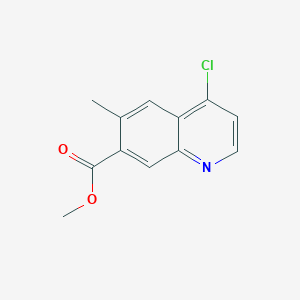![molecular formula C11H11ClN2 B13920439 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a cyclopropylmethylamine under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives
科学研究应用
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine .
Uniqueness
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific structural features, such as the cyclopropylmethyl group and the fused pyridine-pyrrole ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
属性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
7-chloro-1-(cyclopropylmethyl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-9(3-5-13-11)4-6-14(10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI 键 |
CFJXXYVFUWIWKW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C=CC3=C2C(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)

![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)



